molecular formula C15H25NO2 B1588494 (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 809282-20-0

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No. B1588494
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-SWLSCSKDSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its classification based on its functional groups or structure.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, its stereochemistry, and functional groups. Tools like X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be found in chemical databases.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methodology : The compound has been synthesized through a series of chemical reactions starting from 3-pentanone, involving Mannich reaction, resolution, Grignard reaction, and optimization of the chiral resolution process. This methodology yields an overall 30.6% product efficiency, highlighting an approach to increase yield and reduce raw material waste (Fang Ling, 2011).

  • One-Pot Synthesis for Analgesic Efficiency : A one-pot synthesis over bifunctional palladium/amberlyst catalysts has shown that the compound, after dehydroxylation, exhibits pronounced analgesic efficiency. This process involves dehydration and hydrogenation steps, showcasing the compound's potential in medicinal chemistry (M. Wissler et al., 2007).

Potential Medicinal Applications

  • Analgesic Properties : The compound, through its transformation in a one-pot synthesis, demonstrates significant analgesic properties, suggesting its potential as a new opioidic agent. This transformation is facilitated by a palladium-containing catalyst, emphasizing its role in developing new analgesic drugs (M. Wissler et al., 2007).

Chemical Properties and Applications

  • Fragrance Material Review : The compound's structure and characteristics have been reviewed concerning its use as a fragrance ingredient. It belongs to the branched chain saturated alcohols group, indicating its applicability in the fragrance industry (D. Mcginty et al., 2010).

  • Antibacterial Activity : A related compound, showcasing the potential for antibacterial applications, was synthesized and evaluated against various gram-positive and gram-negative bacteria, indicating the broader potential of this chemical class in antibacterial research (N. Mamatha et al., 2011).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves understanding the current limitations in the knowledge about the compound and proposing future research directions.


For a specific compound, you might need to look at scientific literature or databases. Please consult with a chemistry professional for detailed analysis.


properties

IUPAC Name

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRRUTVGXCKFC-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

CAS RN

809282-20-0
Record name (αR)-α-[(1S)-2-(Dimethylamino)-1-methylethyl]-α-ethyl-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=809282-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-[(1S)-2-(dimethylamino)-1-methylethyl]-α-ethyl-3-methoxy-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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